(2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide
Description
(2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a cyanoenamide derivative characterized by a Z-configuration double bond, a cyano group at the C2 position, and a 4-isopropylphenyl substituent at the C3 position (Figure 1). This compound is cataloged in synthetic chemistry databases, such as Enamine Ltd’s Building Blocks Catalogue, with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.27 g/mol . The compound’s stereoelectronic properties, influenced by the electron-withdrawing cyano group and the bulky isopropyl substituent, may contribute to unique reactivity or binding affinities compared to analogous compounds.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H2,15,16)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHPAJGOXCHLT-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The enamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted enamides
Scientific Research Applications
(2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The enamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound features a 4-isopropylphenyl group, which introduces steric bulk and moderate electron-donating effects. The ethyl ester derivative () replaces the amide group with an ester, altering hydrogen-bonding capacity and solubility .
Substituents like the chromone ring (Compound 1) or methoxyphenyl-pyrrole () may further modulate electron density via resonance effects.
Steric Considerations :
- The isopropyl group in the target compound may hinder rotational freedom around the C3-phenyl bond, favoring planar conformations. By comparison, the chlorophenyl and methoxyphenyl groups in introduce halogen- or oxygen-based steric/electronic interactions .
Biological Activity
(2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide, also known as a derivative of cyanoacrylamide, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.26 g/mol
- IUPAC Name : (2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide
This structure suggests potential interactions with biological macromolecules, particularly proteins and enzymes.
Antimicrobial Properties
Research indicates that (2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide exhibits significant antimicrobial activity. In vitro studies have demonstrated that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. In studies involving various cancer cell lines, including breast and prostate cancer cells, it induced apoptosis (programmed cell death). The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis, with significant changes observed at concentrations above 50 µM.
Enzyme Inhibition
(2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in various organisms, including pathogens like Plasmodium falciparum. This inhibition could lead to antimalarial effects.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Dihydroorotate dehydrogenase | 75% |
The biological activity of (2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide can be attributed to several mechanisms:
- Cell Membrane Disruption : By integrating into lipid membranes, it alters membrane fluidity and permeability.
- Enzyme Interaction : The compound binds to active sites on enzymes such as DHODH, blocking substrate access and inhibiting function.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways through mitochondrial membrane potential changes and reactive oxygen species generation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
